molecular formula C13H19ClN2 B11805526 2-Chloro-3-(1-propylpiperidin-2-yl)pyridine

2-Chloro-3-(1-propylpiperidin-2-yl)pyridine

Cat. No.: B11805526
M. Wt: 238.75 g/mol
InChI Key: QZVFCBZFIBATSI-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-propylpiperidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a chloro group at the second position and a 1-propylpiperidin-2-yl group at the third position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1-propylpiperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-propylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or methanol.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Substitution: Formation of 2-amino-3-(1-propylpiperidin-2-yl)pyridine, 2-thio-3-(1-propylpiperidin-2-yl)pyridine, etc.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-chloro-3-(1-propylpiperidin-2-yl)piperidine.

Scientific Research Applications

2-Chloro-3-(1-propylpiperidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(1-methylpiperidin-2-yl)pyridine
  • 2-Chloro-3-(1-ethylpiperidin-2-yl)pyridine
  • 2-Chloro-3-(1-butylpiperidin-2-yl)pyridine

Uniqueness

2-Chloro-3-(1-propylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group on the piperidine ring can influence the compound’s lipophilicity, binding affinity to targets, and overall pharmacokinetic profile compared to its analogs with different alkyl substitutions.

Properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

2-chloro-3-(1-propylpiperidin-2-yl)pyridine

InChI

InChI=1S/C13H19ClN2/c1-2-9-16-10-4-3-7-12(16)11-6-5-8-15-13(11)14/h5-6,8,12H,2-4,7,9-10H2,1H3

InChI Key

QZVFCBZFIBATSI-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=C(N=CC=C2)Cl

Origin of Product

United States

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